Diethyl (2,6-Dichloro-3-pyridyl)phosphonate
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Overview
Description
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate typically involves the reaction of 2,6-dichloropyridine with diethyl phosphite. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides are used under basic conditions.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted pyridyl phosphonates.
Scientific Research Applications
Diethyl (2,6-Dichloro-3-pyridyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl (2,6-Dichloro-3-pyridyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antiviral effects .
Comparison with Similar Compounds
- Diethyl phosphonate
- Dimethyl (2,6-Dichloro-3-pyridyl)phosphonate
- Diethyl (2-chloro-3-pyridyl)phosphonate
Comparison: Diethyl (2,6-Dichloro-3-pyridyl)phosphonate is unique due to the presence of two chlorine atoms on the pyridine ring, which enhances its reactivity and potential biological activity compared to similar compounds with fewer or no chlorine substitutions .
Properties
Molecular Formula |
C9H12Cl2NO3P |
---|---|
Molecular Weight |
284.07 g/mol |
IUPAC Name |
2,6-dichloro-3-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H12Cl2NO3P/c1-3-14-16(13,15-4-2)7-5-6-8(10)12-9(7)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
XZHDFDPYRIPXPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(N=C(C=C1)Cl)Cl)OCC |
Origin of Product |
United States |
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